molecular formula C24H26 B12648811 (1,3-Diphenylbutyl)-m-xylene CAS No. 94279-12-6

(1,3-Diphenylbutyl)-m-xylene

Cat. No.: B12648811
CAS No.: 94279-12-6
M. Wt: 314.5 g/mol
InChI Key: JMOHOFZVQVOTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Diphenylbutyl)-m-xylene is a substituted aromatic compound derived from m-xylene (1,3-dimethylbenzene), where a 1,3-diphenylbutyl group replaces one hydrogen atom on the benzene ring. This structure introduces steric bulk and electronic modifications, influencing its physical, chemical, and biological properties.

Properties

CAS No.

94279-12-6

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

2-(1,3-diphenylbutyl)-1,3-dimethylbenzene

InChI

InChI=1S/C24H26/c1-18-11-10-12-19(2)24(18)23(22-15-8-5-9-16-22)17-20(3)21-13-6-4-7-14-21/h4-16,20,23H,17H2,1-3H3

InChI Key

JMOHOFZVQVOTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diphenylbutyl)-m-xylene can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylbutyl chloride with m-xylene in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction typically requires refluxing the mixture in an inert atmosphere to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of (1,3-Diphenylbutyl)-m-xylene may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1,3-Diphenylbutyl)-m-xylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: (1,3-Diphenylbutyl)-m-xylene serves as a versatile building block in the synthesis of complex organic molecules. Its structural components facilitate various chemical reactions, including oxidation and reduction processes.

2. Biology:

  • Interactions with Biological Molecules: Research has indicated that (1,3-Diphenylbutyl)-m-xylene can interact with biological macromolecules such as proteins and enzymes. The phenyl groups engage in π-π interactions with aromatic residues, while the butyl chain can fit into hydrophobic pockets of proteins, potentially modulating their activity.

3. Medicine:

  • Pharmacological Properties: Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities. Its unique structure allows for interactions at the molecular level that could lead to therapeutic effects.

4. Industry:

  • Advanced Material Production: Due to its hydrophobicity and stability, (1,3-Diphenylbutyl)-m-xylene is explored for use in producing polymers and resins. These materials can have applications in coatings, adhesives, and other industrial products.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing (1,3-Diphenylbutyl)-m-xylene through various methods revealed that optimizing reaction conditions significantly increased yield. Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compound.

In vitro studies assessed the interaction of (1,3-Diphenylbutyl)-m-xylene with specific enzymes involved in inflammatory pathways. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which (1,3-Diphenylbutyl)-m-xylene exerts its effects is primarily through its interactions with other molecules. The phenyl groups and m-xylene moiety provide sites for π-π interactions, while the butyl chain offers hydrophobic characteristics. These properties enable the compound to participate in various molecular pathways, influencing the behavior of polymers and other materials.

Comparison with Similar Compounds

Structural Analogues: Ortho- and Para-Substituted Derivatives
  • (1,3-Diphenylbutyl)-o-xylene (CAS 74921-47-4, C₂₄H₂₆): The ortho isomer, structurally analogous to the target compound, has methyl groups at the 1,2-positions of the benzene ring. Steric hindrance in the ortho configuration may reduce reactivity in electrophilic substitutions compared to the meta isomer .

Table 1: Physical Properties of Selected Xylene Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
m-Xylene 108-38-3 C₈H₁₀ 106.16 Methyl groups at 1,3-positions
(1,3-Diphenylbutyl)-o-xylene 74921-47-4 C₂₄H₂₆ 314.47 1,2-dimethylbenzene + diphenylbutyl
m-Xylene diisocyanate 3634-83-1 C₁₀H₈N₂O₂ 188.19 Isocyanate groups at 1,3-positions
Reactivity and Combustion Behavior
  • m-Xylene : Exhibits lower ignition delay times compared to ethylbenzene due to its branched methyl groups enhancing combustion reactivity . Kinetic models for m-xylene combustion have been validated against shock tube and laminar flame speed data .
  • (1,3-Diphenylbutyl)-m-xylene : The bulky diphenylbutyl group likely reduces volatility and alters combustion pathways. Theoretical models predict slower oxidation rates due to steric shielding of reactive sites.

Table 2: Combustion and Reactivity Trends

Compound Ignition Delay (ms) Key Reactive Sites Model Validation Data
m-Xylene 1.2–2.5 (at 1000 K) Benzylic C-H bonds, ring positions Shock tube, laminar flames
Ethylbenzene 1.5–3.0 (at 1000 K) Primary C-H bonds Similar to m-xylene
(1,3-Diphenylbutyl)-m-xylene Not available Hypothetical: Diphenylbutyl C-H Requires further study
Metabolic and Toxicological Profiles
  • m-Xylene : Metabolized via benzylic oxidation to form reactive intermediates (e.g., methylhippuric acid), depleting hepatic glutathione in rats at high doses (4.0 mmol/kg) .
  • DMPT (3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione) : Structurally analogous to m-xylene, it undergoes similar oxidative metabolism but with lower nephrotoxicity despite higher chlorine content .
  • However, its larger size could reduce bioavailability compared to m-xylene.

Table 3: Metabolic Pathways and Toxicity

Compound Metabolic Pathway Toxicity Profile Dose Dependency
m-Xylene Benzylic oxidation → methylhippuric acid Hepatic glutathione depletion High doses (≥3.0 mmol/kg)
Chlorobenzene Epoxide formation → phenolic metabolites Elevated serum ALT in rats Dose-dependent (tenfold higher than CPTD)
(1,3-Diphenylbutyl)-m-xylene Hypothetical: Diphenylbutyl oxidation Unknown; potential nephrotoxicity Likely lower bioavailability

Biological Activity

(1,3-Diphenylbutyl)-m-xylene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(1,3-Diphenylbutyl)-m-xylene can be characterized by its unique structure, which consists of a butyl chain substituted with two phenyl groups and an m-xylene moiety. This structural arrangement is believed to influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that (1,3-Diphenylbutyl)-m-xylene exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage cellular components. Preliminary studies suggest that (1,3-Diphenylbutyl)-m-xylene may scavenge free radicals effectively, thereby protecting cells from oxidative damage.

The biological activity of (1,3-Diphenylbutyl)-m-xylene can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors in the body, modulating their activity. This interaction could lead to alterations in cellular signaling pathways.
  • Hydrophobic Interactions : The phenyl groups in the structure allow for hydrophobic interactions with lipid membranes, potentially affecting membrane integrity and function .
  • Formation of Hydrogen Bonds : Functional groups within the compound may form hydrogen bonds with biological macromolecules, influencing their conformation and activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of (1,3-Diphenylbutyl)-m-xylene against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Oxidative Stress Mitigation : In vitro experiments demonstrated that treatment with (1,3-Diphenylbutyl)-m-xylene reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound decreased malondialdehyde levels and increased glutathione content, indicating its protective effects against oxidative damage .

Comparative Analysis

To better understand the biological activity of (1,3-Diphenylbutyl)-m-xylene, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAntioxidant ActivityMechanism of Action
(1,3-Diphenylbutyl)-m-xyleneYesYesEnzyme interaction, membrane disruption
4-(1,3-Diphenylbutyl)-o-xyleneModerateModerateSimilar mechanisms
2-(Diphenylmethyl)phenolYesHighStronger antioxidant capacity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.